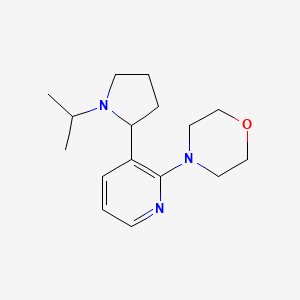
4-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)morpholine is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a morpholine ring.
Méthodes De Préparation
The synthesis of 4-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)morpholine typically involves multi-step organic reactions. One common synthetic route includes the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by the functionalization of preformed pyrrolidine rings . Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
4-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
4-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)morpholine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Industry: It may be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)morpholine include other pyrrolidine and morpholine derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:
Pyrrolidine derivatives: These compounds are widely used in medicinal chemistry for their diverse biological activities.
Morpholine derivatives: These compounds are used in various industrial applications, including as solvents and corrosion inhibitors.
The uniqueness of this compound lies in its combination of the pyrrolidine, pyridine, and morpholine rings, which may confer specific properties not found in other similar compounds .
Propriétés
Formule moléculaire |
C16H25N3O |
|---|---|
Poids moléculaire |
275.39 g/mol |
Nom IUPAC |
4-[3-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-yl]morpholine |
InChI |
InChI=1S/C16H25N3O/c1-13(2)19-8-4-6-15(19)14-5-3-7-17-16(14)18-9-11-20-12-10-18/h3,5,7,13,15H,4,6,8-12H2,1-2H3 |
Clé InChI |
SJRBXFIGOABRLX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCCC1C2=C(N=CC=C2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


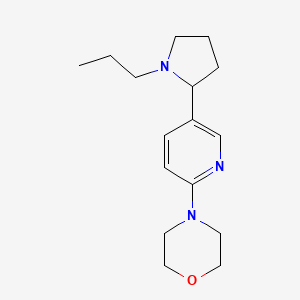


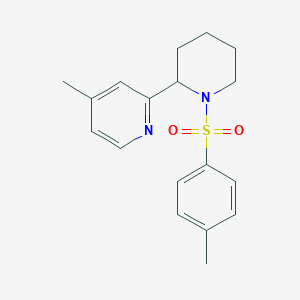

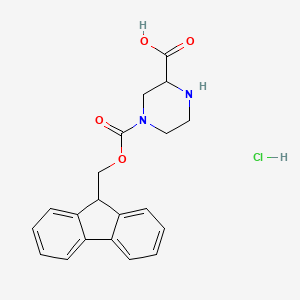
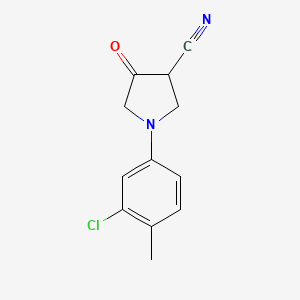
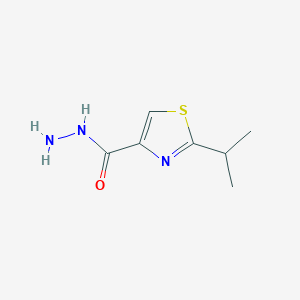

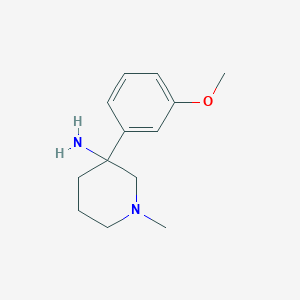

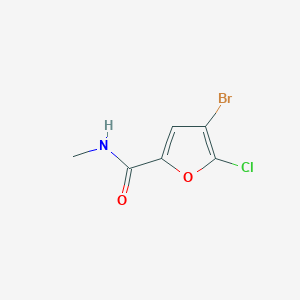
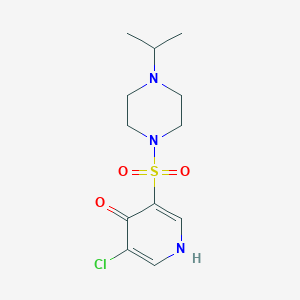
![2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one](/img/structure/B11804564.png)
